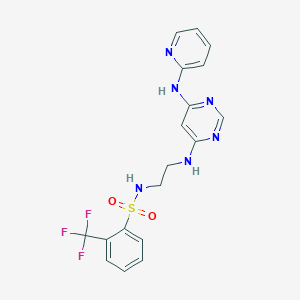

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

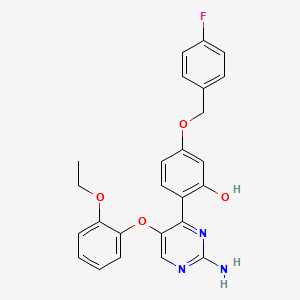

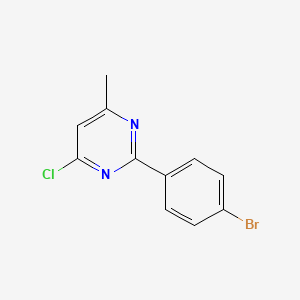

“N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide” is a complex organic compound. It contains a benzothiazole ring which is a heterocyclic compound . This compound also includes a naphthalene moiety, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a naphthalene ring, and a carboxamide group . The positions of the nitro and methoxy substituents on the benzothiazole ring could significantly influence the compound’s properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the nitro group, the methoxy group, and the carboxamide group could affect properties such as solubility, melting point, and stability .Scientific Research Applications

Synthesis and Reactivity

- Research on related compounds, such as those derived from naphthalene and benzothiazole, emphasizes the importance of these molecules in the synthesis of complex heterocyclic structures. For example, the synthesis of 2-aryl-3H-naphtho[1,2-d]imidazoles highlights the reactivity of similar naphthalene derivatives under conditions conducive to intramolecular cyclization, suggesting potential pathways for the synthesis of related compounds containing the benzothiazol moiety (Frolenko et al., 2013).

Photophysical Characterization

- Studies on organotin compounds derived from Schiff bases, where naphthalene derivatives play a crucial role, illustrate the photophysical properties relevant for applications such as organic light emitting diodes. This research area provides insights into the design and synthesis of novel materials with potential electronic applications (García-López et al., 2014).

Biological Activity and Molecular Docking

- The synthesis and characterization of novel 1,4‐naphthoquinone derivatives, including their metal complexes, offer a glimpse into the potential biological activities of compounds structurally related to N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide. These compounds' interaction with bacterial strains and their potential as chelators highlight a route for exploring antibacterial and antioxidative properties (Ekennia et al., 2018).

Antioxidative Potential and Antiproliferative Activity

- The antioxidative potential and antiproliferative activity of novel nitro and amino substituted benzimidazole/benzothiazole-2-carboxamides have been evaluated, indicating that modifications on the benzothiazole nucleus can significantly impact the biological activities of these compounds. Such studies pave the way for the development of new therapeutic agents based on the structural framework of benzothiazole derivatives (Cindrić et al., 2019).

Liquid Crystalline Properties

- The synthesis and characterization of compounds involving the naphthalene ring system explore their liquid crystalline properties, offering potential for the development of novel materials for display technologies and other applications (Thaker et al., 2012).

Future Directions

Mechanism of Action

Target of Action

The primary targets of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-naphthamide are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-naphthamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway . Under normal conditions, arachidonic acid is converted to prostaglandins by the COX enzymes. Prostaglandins are involved in various physiological processes, including inflammation. By inhibiting the COX enzymes, N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-naphthamide disrupts this pathway, leading to a decrease in the production of prostaglandins and, consequently, a reduction in inflammation .

Result of Action

The primary result of the action of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-naphthamide is the reduction of inflammation . By inhibiting the COX enzymes, the compound decreases the production of prostaglandins, which are key mediators of inflammation . This leads to a reduction in the symptoms of inflammation, such as pain, swelling, and redness .

properties

IUPAC Name |

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O4S/c1-26-15-9-14(22(24)25)10-16-17(15)20-19(27-16)21-18(23)13-7-6-11-4-2-3-5-12(11)8-13/h2-10H,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZBPKIRXUQKHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isobutyl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2756984.png)

![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2756990.png)

![(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B2756994.png)

![3-[(4-Chlorophenyl)methyl]-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2756998.png)

![N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2757001.png)

![N-({[(2-fluoroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide](/img/structure/B2757003.png)